molecular formula C20H24N2O3 B12713931 Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- CAS No. 84344-66-1

Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl-

Cat. No.: B12713931
CAS No.: 84344-66-1
M. Wt: 340.4 g/mol
InChI Key: MJLMIVQYZHTAHO-UHFFFAOYSA-N
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Description

Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- is a complex organic compound with the molecular formula C14H20N2O3. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a nitrophenoxypropyl group. It is known for its diverse applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- typically involves the reaction of piperidine with 4-nitrophenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 1-(3-(4-aminophenoxy)propyl)-4-phenylpiperidine.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Phenol and piperidine derivatives.

Scientific Research Applications

Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine, 1-(3-(4-aminophenoxy)propyl)-4-phenyl-: Similar structure but with an amino group instead of a nitro group.

    Piperidine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl-: Contains a chlorophenoxy group instead of a nitrophenoxy group.

Uniqueness

Piperidine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

CAS No.

84344-66-1

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

1-[3-(4-nitrophenoxy)propyl]-4-phenylpiperidine

InChI

InChI=1S/C20H24N2O3/c23-22(24)19-7-9-20(10-8-19)25-16-4-13-21-14-11-18(12-15-21)17-5-2-1-3-6-17/h1-3,5-10,18H,4,11-16H2

InChI Key

MJLMIVQYZHTAHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCCOC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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